5-bromo-2,3-difluoro-N,N-dimethylaniline

Übersicht

Beschreibung

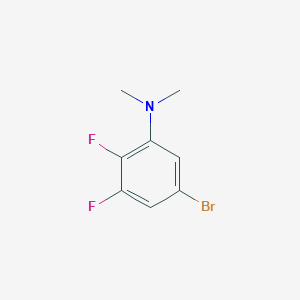

5-bromo-2,3-difluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H8BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is dimethylated

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 2,3-difluoroaniline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2,3-difluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce nitro or nitroso derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

The primary application of 5-bromo-2,3-difluoro-N,N-dimethylaniline lies in its role as an intermediate in organic synthesis. It is particularly useful for:

- Synthesis of Fluorinated Compounds : The difluoromethyl group is valuable in medicinal chemistry for developing drugs with improved pharmacokinetic properties.

- Preparation of Dyes and Pigments : The compound can be functionalized to create vibrant dyes used in textiles and coatings.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for several bioactive compounds:

- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

- Antimicrobial Agents : Fluorinated anilines have shown promise in developing new antibiotics due to their ability to penetrate bacterial cell membranes effectively.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a derivative synthesized from this compound. The results indicated that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of 12 µM, showcasing its potential as a lead compound for further development.

Agrochemical Applications

The compound also finds applications in agrochemicals:

- Pesticides : It has been utilized in the synthesis of novel insecticides that target specific pests while minimizing environmental impact.

Case Study: Insecticide Development

Research conducted by Mitsui Chemicals Agro highlighted the development of broflanilide, an insecticide derived from similar difluorinated anilines. This compound demonstrated high efficacy against a range of agricultural pests, leading to its commercialization as a safer alternative to conventional pesticides.

Data Table: Summary of Applications

| Application Area | Compound Derivative | Key Benefits |

|---|---|---|

| Organic Synthesis | Fluorinated compounds | Enhanced reactivity and selectivity |

| Pharmaceuticals | Anticancer agents | Cytotoxicity against cancer cells |

| Antimicrobial agents | Improved membrane permeability | |

| Agrochemicals | Insecticides (e.g., broflanilide) | Targeted pest control |

Wirkmechanismus

The mechanism of action of 5-bromo-2,3-difluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The dimethylamino group can enhance its solubility and facilitate its transport across cell membranes. These properties make it a valuable tool in studying molecular pathways and developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-bromo-2,2-difluoro-1,3-benzodioxole

- 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde

- 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-bromo-2,3-difluoro-N,N-dimethylaniline is unique due to its specific substitution pattern on the benzene ring and the presence of the dimethylamino group. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Biologische Aktivität

5-bromo-2,3-difluoro-N,N-dimethylaniline is an organic compound characterized by its molecular formula . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is dimethylated. This compound has garnered attention for its diverse biological activities, particularly in biochemical research and pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Research indicates that this compound can inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has been shown to bind to active sites of certain enzymes, leading to either inhibition or modulation of their activity, which subsequently affects cellular metabolism and function.

Cellular Effects

Exposure to this compound can lead to significant changes in cellular processes. It influences cell signaling pathways and gene expression, which are vital for cell growth and differentiation. Notably, alterations in the expression levels of genes involved in these processes have been observed, indicating that the compound can disrupt normal cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its transport and distribution within biological systems. The compound interacts with transporters that facilitate its movement across cellular membranes, influencing its bioavailability and activity within tissues.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, minimal effects were noted; however, higher doses resulted in significant biochemical changes and potential toxicity. Adverse effects included damage to vital organs and disruption of metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. Its interactions with enzymes can alter metabolite levels and affect overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound's impact on biochemical processes.

Inhibition Studies

A study explored the inhibition potential of various compounds including this compound against tyrosinase, an enzyme critical in melanin biosynthesis. The results indicated that this compound exhibited significant inhibitory activity comparable to standard inhibitors like kojic acid .

Toxicity Assessments

Research has highlighted the toxicity profile of this compound through various assays. In vitro studies showed that prolonged exposure could lead to cytotoxic effects on human cell lines, emphasizing the need for careful dosage management in therapeutic applications .

Comparative Analysis of Biological Activity

| Compound | IC50 (µM) | Mechanism | Toxicity |

|---|---|---|---|

| This compound | 4.39 - 1.71 | Tyrosinase inhibition | Moderate |

| Kojic Acid | 4.00 | Tyrosinase inhibition | Low |

| CGP 28238 | <0.05 | Anti-inflammatory | Low |

| Compound C | <0.06 | Anti-glioma via multiple mechanisms | Low for astrocytes |

Eigenschaften

IUPAC Name |

5-bromo-2,3-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N/c1-12(2)7-4-5(9)3-6(10)8(7)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRLAELBZPRRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.